molecular formula C6H12O4 B8500803 (S)-ethyl 3,4-dihydroxybutanoate

(S)-ethyl 3,4-dihydroxybutanoate

Cat. No.: B8500803
M. Wt: 148.16 g/mol
InChI Key: VKYSMCMNKCLRND-UHFFFAOYSA-N
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Description

(S)-ethyl 3,4-dihydroxybutanoate is a chiral compound of interest in synthetic organic chemistry and medicinal research. Its structure suggests potential utility as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural products. Researchers value this compound for exploring stereoselective reactions and developing novel bioactive agents. Specific applications and mechanisms of action are areas of ongoing investigation in the scientific community. This product is For Research Use Only.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

ethyl 3,4-dihydroxybutanoate

InChI

InChI=1S/C6H12O4/c1-2-10-6(9)3-5(8)4-7/h5,7-8H,2-4H2,1H3

InChI Key

VKYSMCMNKCLRND-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CO)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

(S)-ethyl 3,4-dihydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

(S)-ethyl 3,4-dihydroxybutanoate serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its chiral nature. The compound can be synthesized through the esterification of (S)-3,4-dihydroxybutanoic acid with ethanol, typically using an acid catalyst like sulfuric acid or p-toluenesulfonic acid under reflux conditions to facilitate water removal during the reaction .

Table 1: Synthesis Methods for (S)-ethyl 3,4-dihydroxybutanoate

MethodDescription
EsterificationReaction of (S)-3,4-dihydroxybutanoic acid with ethanol using acid catalysts.
Continuous Flow ProcessesIndustrial methods that enhance efficiency and yield through advanced separation techniques.
Enzymatic MethodsUse of specific enzymes for selective transformations to minimize by-products .

Biological Applications

In biological research, (S)-ethyl 3,4-dihydroxybutanoate is studied for its interactions with various biochemical pathways. It has been shown to affect the tyrosine metabolism pathway and interacts with key enzymes such as histidine ammonia-lyase and macrophage migration inhibitory factor. Its role as a model compound in enzyme-catalyzed reactions provides insights into metabolic processes.

Case Study: Inhibition of Inflammation

Research has indicated that derivatives of (S)-ethyl 3,4-dihydroxybutanoate exhibit potential as inhibitors of eukaryotic inflammation. For instance, compounds derived from cyanobacteria have been identified to possess anti-inflammatory properties, suggesting that similar derivatives could be explored for therapeutic applications .

Pharmaceutical Applications

The compound also has potential pharmaceutical applications due to its chiral nature, which is valuable in drug development. As a chiral intermediate, it can be used in the synthesis of various pharmaceuticals that require specific stereochemistry for efficacy.

Table 2: Potential Pharmaceutical Uses

ApplicationDescription
Chiral IntermediatesUsed in the synthesis of drugs requiring specific stereochemistry.
Anti-inflammatory AgentsPotential for development into drugs targeting inflammatory pathways .
Biodegradable PolymersActs as a precursor in the production of environmentally friendly materials .

Industrial Applications

Beyond laboratory settings, (S)-ethyl 3,4-dihydroxybutanoate is utilized in industrial applications such as the production of fine chemicals and biodegradable polymers. Its ability to serve as a precursor in these processes highlights its versatility and importance in sustainable chemistry.

Comparison with Similar Compounds

Methyl (3S)-3,4-Dihydroxybutanoate

  • Molecular Formula : C₅H₁₀O₄ .
  • CAS : 90414-36-1 .
  • Physical Properties : Colorless to yellow liquid; purity ≥95%, optical rotation [α]D²⁰ = -25.8° (c = 0.9 in CHCl₃) .
  • Applications : Widely used in fine chemical synthesis due to its chiral hydroxyl groups. Storage at -20°C ensures stability .

(S)-Benzyl 3,4-Dihydroxybutanoate

  • Molecular Formula : C₁₁H₁₄O₄ (inferred from benzyl substitution).
  • Synthesis : Involves protection of hydroxyl groups and esterification with benzyl alcohol, as demonstrated in (61% yield) .
  • Applications : Benzyl esters serve as protective intermediates in multi-step organic syntheses, enabling selective deprotection .

3,4-Dihydroxybutanoic Acid (Parent Acid)

  • Molecular Formula : C₄H₈O₄ .
  • CAS : 51267-44-8 .
  • Biological Role : A biomarker for succinic semialdehyde dehydrogenase (SSADH) deficiency, excreted at high concentrations in affected patients .

Ethyl 2-Amino-4-Hydroxybutanoate

  • Molecular Formula: C₆H₁₃NO₃ .
  • CAS : 764724-38-1 .
  • Key Difference: Substitution at the 2nd position (amino group) alters reactivity and biological activity compared to 3,4-dihydroxy derivatives.

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Optical Rotation [α]D²⁰ Key Applications
(S)-Ethyl 3,4-dihydroxybutanoate C₆H₁₂O₄ 148.16 (calculated) N/A Likely liquid Not reported Pharmaceutical intermediates
Methyl (3S)-3,4-dihydroxybutanoate C₅H₁₀O₄ 134.13 90414-36-1 Liquid -25.8° (CHCl₃) Chiral synthon, APIs
(S)-Benzyl 3,4-dihydroxybutanoate C₁₁H₁₄O₄ 210.23 (calculated) N/A Oil Not reported Protective intermediate in synthesis
3,4-Dihydroxybutanoic acid C₄H₈O₄ 120.10 51267-44-8 Solid/Liquid Not reported Biomarker, organic synthesis

Pharmaceutical Relevance

  • Methyl (3S)-3,4-dihydroxybutanoate: Critical for synthesizing enantiomerically pure drugs, with purity ≥95% ensuring minimal side products .
  • Benzyl Esters : Used in multi-step syntheses (e.g., Theonellamide precursors) due to reversible protecting groups .

Physicochemical Properties

  • Stability : Methyl and benzyl esters require low-temperature storage (-20°C) to prevent decomposition .

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-ethyl 3,4-dihydroxybutanoate with high enantiomeric purity?

Methodological Answer:
The synthesis of (S)-ethyl 3,4-dihydroxybutanoate requires careful stereochemical control. A multi-step approach is recommended:

  • Step 1: Start with a chiral precursor, such as (S)-malic acid or a derivative, to ensure retention of the (S)-configuration.
  • Step 2: Protect the diol groups using tert-butyldimethylsilyl (TBDMS) ethers or benzyl ethers to prevent unwanted side reactions during esterification .
  • Step 3: Perform esterification with ethanol under mild acidic conditions (e.g., catalytic H₂SO₄) to avoid racemization.
  • Step 4: Deprotect the diol groups using tetrabutylammonium fluoride (TBAF) for silyl ethers or hydrogenolysis for benzyl ethers .
  • Validation: Confirm stereochemical integrity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry .

Basic: How should researchers characterize the purity and structure of (S)-ethyl 3,4-dihydroxybutanoate?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy: ¹H-NMR and ¹³C-NMR can identify functional groups and confirm regiochemistry. For example, the diol protons (3,4-OH) typically appear as broad singlets in DMSO-d₆ at δ 4.5–5.0 ppm, while the ethyl ester protons resonate as a quartet near δ 4.1 ppm .
  • Mass Spectrometry (HRMS): Verify molecular weight (expected [M+H]⁺ = 163.0974 for C₆H₁₂O₄).
  • FTIR: Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and hydroxyl (O-H) stretch at 3300–3500 cm⁻¹ .
  • Melting Point/Polarimetry: Compare observed [α]D²⁵ with literature values for enantiopurity assessment .

Basic: What safety protocols are critical for handling (S)-ethyl 3,4-dihydroxybutanoate in the lab?

Methodological Answer:

  • Storage: Store at 4°C in a sealed, light-resistant container under inert gas (e.g., N₂) to prevent oxidation of the diol groups .
  • Handling: Use gloves and eye protection. Avoid inhalation of aerosols; work in a fume hood with local exhaust ventilation .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water rinses to prevent hydrolysis .

Advanced: How can researchers resolve contradictions in reactivity data under varying pH conditions?

Methodological Answer:
Contradictions in pH-dependent reactivity (e.g., ester hydrolysis vs. stability) can be addressed by:

  • Controlled Experiments: Systematically vary pH (2–12) and monitor degradation via LC-MS or TLC at timed intervals.
  • Kinetic Analysis: Plot reaction rates vs. pH to identify optimal stability ranges. For example, the ester is likely stable at pH 4–6 but hydrolyzes rapidly under alkaline conditions .
  • Computational Modeling: Use density functional theory (DFT) to predict protonation states and transition-state energies under different pH conditions .

Advanced: What mechanistic insights explain the stereochemical stability of (S)-ethyl 3,4-dihydroxybutanoate during synthesis?

Methodological Answer:

  • Intramolecular H-Bonding: The proximity of the 3,4-diol groups may form a six-membered ring via hydrogen bonding, reducing susceptibility to racemization .
  • Protecting Group Strategy: Bulky groups (e.g., TBDMS) sterically hinder nucleophilic attack at the chiral center during esterification .
  • Solvent Effects: Use aprotic solvents (e.g., dichloromethane) to minimize proton exchange and stabilize the transition state .

Advanced: How can enantiomeric excess (ee) be optimized in large-scale syntheses?

Methodological Answer:

  • Catalytic Asymmetric Methods: Employ chiral catalysts (e.g., Jacobsen’s thiourea catalysts) for kinetic resolution during esterification .
  • Crystallization Techniques: Use chiral resolving agents (e.g., (R)-1-phenylethylamine) to isolate the (S)-enantiomer via diastereomeric salt formation .
  • Process Monitoring: Implement inline PAT (Process Analytical Technology) tools, such as Raman spectroscopy, to track ee in real time .

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